[(2S)-2-amino-3,3-dimethylbutyl]diethylamine
Description
[(2S)-2-Amino-3,3-dimethylbutyl]diethylamine is a chiral secondary amine characterized by a branched alkyl chain and a diethylamine moiety. Its IUPAC name specifies the (2S)-configuration at the chiral center, a 3,3-dimethyl-substituted butyl backbone, and a diethylamine group attached to the amino functionality. The molecular formula is C₉H₂₂N₂ (calculated based on structural analogs in ), with the SMILES notation CC(C)(C)C@@HCC. The compound’s stereochemistry and bulky substituents influence its physicochemical properties, including solubility, basicity, and steric effects in reactions.
Properties
IUPAC Name |
(2S)-1-N,1-N-diethyl-3,3-dimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-6-12(7-2)8-9(11)10(3,4)5/h9H,6-8,11H2,1-5H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWWTQEYGSYFZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]diethylamine typically involves the reaction of 2-amino-3,3-dimethylbutane with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]diethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted amines and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-2-amino-3,3-dimethylbutyl]diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-2-amino-3,3-dimethylbutyl]diethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(2S)-2-Amino-3,3-dimethylbutyl]dimethylamine
- Structure : Replaces diethylamine with dimethylamine (N(CH₃)₂ instead of N(CH₂CH₃)₂).
- Molecular Formula : C₈H₂₀N₂ ().
- Basicity: Dimethylamine (pKa ~10.7) is slightly less basic than diethylamine (pKa ~11.0), which may alter protonation states in aqueous solutions. toluene’s 5.65 V) could improve solubility in polar solvents compared to the dimethyl analog.
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
- Structure: Substitutes diethylamine with a diphenylphosphino group (PPh₂).
- Key Differences :
Diethylamine (N(CH₂CH₃)₂)
- Structure : A simple secondary amine without the chiral, branched backbone.
- Key Differences: Boiling Point: Diethylamine (b.p. 56°C) is more volatile than [(2S)-2-amino-3,3-dimethylbutyl]diethylamine (predicted higher due to larger molecular weight).
2-Amino-4-methylpentane (1,3-Dimethylbutylamine)
2-(Acetylamino)-3,3-dimethylbutanoic Acid
- Structure: Acetylated amino group and carboxylic acid functionality.
- Key Differences: Reactivity: The acetyl group protects the amine, reducing nucleophilicity, while the carboxylic acid introduces acidity (pKa ~2–3).
Data Table: Comparative Analysis
Biological Activity
[(2S)-2-amino-3,3-dimethylbutyl]diethylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 874348-14-8
- Molecular Formula : C₁₃H₃₁N₃
The compound is believed to function as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), specifically IRAK-4. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for therapeutic applications in various diseases. Research indicates that IRAK inhibitors can modulate cytokine signaling pathways involved in immune responses and inflammation .
Inhibition of IRAK-4
IRAK-4 plays a crucial role in the signaling pathways activated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are pivotal in the inflammatory response. Inhibition of IRAK-4 has been shown to:
- Decrease the production of pro-inflammatory cytokines.
- Enhance the sensitivity of certain cancers to chemotherapeutic agents.
- Provide resistance against septic shock and autoimmune diseases .
Case Studies and Research Findings
- Autoimmune Diseases : Studies have demonstrated that compounds inhibiting IRAK-4 can reduce symptoms in models of rheumatoid arthritis and multiple sclerosis. Mice expressing inactive IRAK-4 mutants showed significant protection against these diseases, highlighting the therapeutic potential of targeting this kinase .
- Cancer Therapy : Research has indicated that IRAK-4 inhibitors may enhance the effectiveness of existing cancer treatments by sensitizing tumor cells to chemotherapy. This suggests that this compound could be explored further as an adjunct therapy in oncology .
- Inflammatory Response Modulation : In vitro studies have shown that the compound can modulate cytokine production in immune cells, indicating its potential utility in treating inflammatory conditions such as asthma and atopic dermatitis .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
